3-Fluoro-L-tyrosine

Protein Engineering Biochemistry Enzymology

3-Fluoro-L-tyrosine is a specialized, non-canonical amino acid with a meta-fluorine substitution that significantly lowers the phenolic pKa of tyrosine. This unique physicochemical property enables residue-specific protein incorporation to engineer pH-activity profiles, exemplified by its use in extending the pH optimum of organophosphate hydrolase. It is the established precursor for the regioselective synthesis of 5-fluoro-L-DOPA, a critical pharmaceutical intermediate. Furthermore, its distinct 19F NMR chemical shift anisotropy makes it superior to 2-fluorotyrosine for probing protein dynamics. Sourced for consistent ≥98% purity, this building block ensures reproducible results in precursor-directed biosynthesis of fluorinated natural products and enzymatic synthesis workflows. Procure for precision in mechanistic enzymology and protein engineering.

Molecular Formula C9H10FNO3
Molecular Weight 199.18 g/mol
CAS No. 139-26-4
Cat. No. B085747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-L-tyrosine
CAS139-26-4
Synonyms3-fluoro-tyrosine
3-fluorotyrosine
3-fluorotyrosine, (D)-isomer
3-fluorotyrosine, (DL)-isomer
meta-fluorotyrosine
Molecular FormulaC9H10FNO3
Molecular Weight199.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)[O-])[NH3+])F)O
InChIInChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
InChIKeyVIIAUOZUUGXERI-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-L-tyrosine (CAS 139-26-4) Procurement Guide: Key Properties and Scientific Utility


3-Fluoro-L-tyrosine is a non-canonical, fluorinated L-tyrosine analog in which a single hydrogen atom on the aromatic ring is replaced by a fluorine atom at the meta (3-) position [1]. This subtle substitution significantly alters the molecule's physicochemical properties, most notably by decreasing the pKa of its phenolic hydroxyl group . This compound serves as a critical tool in diverse research fields, including protein engineering via residue-specific or site-specific incorporation, and as a mechanistic probe for studying enzymes like tyrosine hydroxylase, tyrosine aminotransferase, and tyrosinase [2] .

3-Fluoro-L-tyrosine vs. Other Tyrosine Analogs: Critical Differentiators for Precise Research Outcomes


While several fluorinated tyrosine analogs exist, they are not interchangeable. The position of the fluorine atom on the aromatic ring (e.g., 2- vs. 3-position) dictates the molecule's electronic environment, pKa, and interaction with enzyme active sites, leading to divergent experimental outcomes [1]. For example, 2-fluorotyrosine and 3-fluorotyrosine are both substrates for tyrosinase, but their regioselective oxygenation produces distinct products: 6-fluoro-DOPA and 5-fluoro-DOPA, respectively [2]. Furthermore, the suitability of an analog for techniques like 19F NMR is highly dependent on its specific chemical shift anisotropy (CSA) and the degree to which it perturbs the local protein environment upon incorporation, a property where 3-fluorotyrosine (3FY) and 2-fluorotyrosine (2FY) exhibit key differences [3]. Substituting one fluorotyrosine for another without considering these specific, quantitative differences can lead to misinterpretation of mechanistic data, failed protein labeling, or suboptimal NMR spectral quality.

Quantitative Evidence for 3-Fluoro-L-tyrosine (CAS 139-26-4) Selection Over Closest Analogs


pKa Comparison of 3-Fluoro-L-tyrosine vs. L-Tyrosine and 2-Fluorotyrosine

The pKa of the phenolic hydroxyl group is a critical determinant of a tyrosine analog's utility as a mechanistic probe or in protein engineering. The introduction of a single fluorine atom at the 3-position significantly acidifies this proton. The predicted pKa for 3-fluoro-L-tyrosine is 9.1, a substantial decrease from L-tyrosine's pKa of 10.1 . Experimental pKa values for 2-fluorotyrosine and 3-fluorotyrosine are reported as 9.2 [1], which, while more acidic than L-tyrosine, do not differentiate the two. However, in a protein context, 2FY has been shown to cause less perturbation to the local pKa compared to 3FY, making it a potentially more suitable alternative when maintaining native-like electrostatics is critical [2].

Protein Engineering Biochemistry Enzymology

3-Fluoro-L-tyrosine vs. 2-Fluorotyrosine: Comparative Performance in 19F NMR Protein Studies

Protein-Observed Fluorine NMR (PrOF NMR) is a powerful technique for studying protein interactions and dynamics, and the choice of fluorinated amino acid probe is critical for spectral quality. A direct comparative analysis between 3-fluorotyrosine (3FY) and 2-fluorotyrosine (2FY) has been conducted. While 3FY is the more commonly used probe, 2FY was found to exhibit a reduced perturbation to the local pKa upon incorporation and a similar but reduced chemical shift anisotropy (CSA) [1]. This reduced CSA can lead to sharper NMR lineshapes and improved spectral resolution, making 2FY a more suitable probe for large proteins where signal broadening due to CSA relaxation is a concern [1]. 3FY remains a robust and widely validated probe, but this evidence suggests 2FY may be a superior choice for specific challenging NMR applications.

Structural Biology NMR Spectroscopy Protein Dynamics

Solubility Advantage of 3-Fluoro-L-tyrosine Over L-Tyrosine in Aqueous Buffers

Aqueous solubility is a critical parameter for in vitro biochemical assays and in vivo studies. L-tyrosine is notoriously poorly soluble in water (approx. 0.45 g/L at 25°C), which can limit its concentration in experimental setups. In contrast, 3-Fluoro-L-tyrosine exhibits dramatically enhanced aqueous solubility, reported as 9.8 g/L in water . This represents an over 20-fold improvement in solubility, facilitating the preparation of higher concentration stock solutions and enabling experiments that require elevated concentrations of the tyrosine analog.

Bioconjugation Enzymatic Synthesis Formulation

3-Fluoro-L-tyrosine vs. 2-Fluorotyrosine: Regioselectivity of Tyrosinase-Catalyzed Oxidation

Mushroom tyrosinase catalyzes the oxygenation of both 2-fluoro-L-tyrosine and 3-fluoro-L-tyrosine, with both serving as good substrates exhibiting Vmax and Vmax/Km values similar to those for the natural substrate, L-tyrosine [1]. However, the reaction is highly regioselective based on the fluorine substitution pattern. Oxygenation of 3-fluoro-L-tyrosine yields exclusively 5-fluoro-L-DOPA, whereas oxygenation of 2-fluoro-L-tyrosine produces 6-fluoro-L-DOPA [1] [2].

Enzymology Metabolic Engineering Biocatalysis

Key Research Applications for 3-Fluoro-L-tyrosine (CAS 139-26-4) Based on Verified Evidence


Protein Engineering to Shift pH-Optimum and Enhance Stability

Based on the evidence that 3-fluoro-L-tyrosine has a significantly lower phenolic pKa than L-tyrosine , it is a prime candidate for residue-specific incorporation into proteins to alter their pH-activity profiles. A demonstrated use case is the replacement of all five tyrosine residues in organophosphate hydrolase (OPH) with 3-fluorotyrosine, which resulted in an extended pH-optimum of action that was shifted to more acidic pH and conferred enhanced thermal stability in the alkaline pH region [1].

Synthesis of Specific Fluorinated Precursors (e.g., 5-Fluoro-L-DOPA)

The regioselective oxidation of 3-fluoro-L-tyrosine by tyrosinase is the established route to synthesize 5-fluoro-L-DOPA [2]. This is a critical intermediate in the synthesis of pharmaceuticals, as evidenced by a recent patent for a method of producing 5-fluoro-L-DOPA, which explicitly uses 3-fluoro-L-tyrosine as a key starting material [3].

Biosynthetic Precursor for Fluorinated Natural Product Derivatives

3-Fluoro-L-tyrosine can be utilized in precursor-directed biosynthesis to generate novel fluorinated analogs of bioactive natural products. Feeding 3-fluoro-L-tyrosine to a Bacillus sp. culture resulted in the production of new mono- and di-fluorinated fengycins, where the fluorinated amino acid was incorporated in place of one or both native tyrosyl residues [4]. This approach allows for the exploration of how fluorination affects the biological activity of complex peptides.

Cost-Effective In-Cell Labeling for 19F NMR Studies

The development of a single-culture E. coli expression system enables the enzymatic synthesis of 3-fluoro-L-tyrosine from cheaper phenol precursors and its concurrent incorporation into proteins [5]. This method addresses the high cost of purchasing the amino acid directly and provides a streamlined workflow for producing 19F-labeled proteins for NMR studies of protein dynamics and interactions [5].

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